molecular formula C6H13NO B14653621 2-Propanol, 1-(2-propenylamino)- CAS No. 51024-09-0

2-Propanol, 1-(2-propenylamino)-

Cat. No.: B14653621
CAS No.: 51024-09-0
M. Wt: 115.17 g/mol
InChI Key: ZYTBSLSYGOPWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(2-propenylamino)- is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(2-propenylamino)- can be achieved through several methods. One common approach involves the reaction of 2-propenylamine with 2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(2-propenylamino)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(2-propenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Propanol, 1-(2-propenylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propanol, 1-(2-propenylamino)- exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-propanol
  • 2-Amino-2-methyl-1-propanol
  • 2-Amino-3-phenyl-1-propanol

Uniqueness

2-Propanol, 1-(2-propenylamino)- is unique due to the presence of both an amino group and a hydroxyl group on a propane backbone, along with an additional propenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

51024-09-0

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(prop-2-enylamino)propan-2-ol

InChI

InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h3,6-8H,1,4-5H2,2H3

InChI Key

ZYTBSLSYGOPWGB-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.